molecular formula C11H17ClO B1530615 Decahydronaphthalene-2-carbonyl chloride CAS No. 165378-13-2

Decahydronaphthalene-2-carbonyl chloride

Cat. No. B1530615
CAS RN: 165378-13-2
M. Wt: 200.7 g/mol
InChI Key: VLDICQZVHFZVNO-UHFFFAOYSA-N
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Description

Decahydronaphthalene-2-carbonyl chloride is a chemical compound with the CAS Number: 165378-13-2 . It has a molecular weight of 200.71 .


Molecular Structure Analysis

The IUPAC name for this compound is Decahydronaphthalene-2-carbonyl chloride . The Inchi Code is 1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2 .


Chemical Reactions Analysis

Carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones. The main difference is the presence of an electronegative substituent that can act as a leaving group during a nucleophile substitution reaction .


Physical And Chemical Properties Analysis

Decahydronaphthalene-2-carbonyl chloride has a molecular weight of 200.71 . More detailed physical and chemical properties were not found in the sources I retrieved.

Scientific Research Applications

Hydrocarbon Transformation and Catalysis

Decalin has been studied in the context of chemical reactions and catalysis, which might be relevant to understanding the reactivity and potential applications of Decahydronaphthalene-2-carbonyl chloride. For instance, studies have explored the dehydrogenation of decalin under various conditions, leading to products like naphthalene through processes that could be relevant to the chemical transformations involving Decahydronaphthalene-2-carbonyl chloride (Cataldo, 2000).

Polymer Science

Decalin and related compounds have been used in the synthesis and characterization of new materials, such as aromatic polyesters containing cardo decahydronaphthalene groups. These materials exhibit interesting properties like good solubility in various organic solvents and high thermal stability, which could be relevant for applications of Decahydronaphthalene-2-carbonyl chloride in material science and polymer chemistry (Honkhambe et al., 2010).

Environmental Science

Research on decalin also touches on environmental science, particularly in the context of biodegradation and environmental impact. Studies on the aerobic biotransformation of decalin by Rhodococcus spp. provide insights into the microbial degradation pathways of hydrocarbons, which could be relevant for understanding the environmental fate and biodegradability of Decahydronaphthalene-2-carbonyl chloride and related compounds (Kirkwood et al., 2008).

Chemical Kinetics and Reaction Mechanisms

The study of decalin's autoignition characteristics and chemical kinetics, as well as its use in developing surrogate models for fuels, can provide valuable insights into the reaction mechanisms and kinetics that might also apply to Decahydronaphthalene-2-carbonyl chloride. Such research can inform the understanding of combustion processes, stability, and reactivity of related compounds (Wang et al., 2018).

Advanced Synthesis Techniques

Innovative synthesis techniques, such as the decarboxylative borylation process that replaces carboxylic acids with boronate esters, might have implications for the synthesis and functionalization of Decahydronaphthalene-2-carbonyl chloride. Such methodologies could open new pathways for creating boron-containing derivatives of decahydronaphthalene compounds, which have potential applications in drug discovery and material science (Li et al., 2017).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDICQZVHFZVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decahydronaphthalene-2-carbonyl chloride

CAS RN

165378-13-2
Record name decahydronaphthalene-2-carbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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